6-Aminopyrimidine-4-carboxylic acid
Overview
Description
6-Aminopyrimidine-4-carboxylic acid is a compound with the molecular formula C5H5N3O2 . It is a solid substance and has a molecular weight of 139.11 .
Molecular Structure Analysis
The molecular structure of 6-Aminopyrimidine-4-carboxylic acid can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations . These methods can provide information about the geometrical coordinates of the molecule, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MESP) .Chemical Reactions Analysis
The chemical reactions involving aminopyrimidines are diverse. For instance, aminopyrimidines can react with carboxylic acids to form salts and cocrystals . The extent of proton transfer in these reactions can be predicted by the ΔpKa value (pKa(base) - pKa(acid)) .Physical And Chemical Properties Analysis
6-Aminopyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 139.11 and a boiling point of 436.9°C at 760 mmHg .Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 6-Aminopyrimidine-4-carboxylic acid, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: The synthesis of pyrimidines is described in the research, and their anti-inflammatory effects are evaluated through in vitro analysis .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Crystal Engineering
- Summary of Application: Salts and cocrystals are two important solid forms when a carboxylic acid crystallizes with an aminopyrimidine base . The extent of proton transfer distinguishes between them .
- Methods of Application: The study involves experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt . The structural confirmation was done by single-crystal X-ray diffraction (SCXRD). Density functional theory (DFT) calculations were performed at the IEF-PCM-B3LYP-D3/6-311G (d,p) level to optimize the geometrical coordinates of salt for frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) .
- Results or Outcomes: The geometrical parameters of most of the atoms of the optimized salt structure were comparable with SCXRD data .
Safety And Hazards
properties
IUPAC Name |
6-aminopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKWHNZKVLCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289519 | |
Record name | 6-aminopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyrimidine-4-carboxylic acid | |
CAS RN |
38214-46-9 | |
Record name | 6-Amino-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38214-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 61750 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038214469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38214-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-aminopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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